Cytotoxicity: Inactive Benchmark
In a direct head-to-head comparison within the same MTT assay, Rauvoyunine C (and its analog Rauvoyunine B) exhibited no measurable cytotoxicity (IC50 > 40 μM) against a panel of five human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480) [1]. This is in stark contrast to other Rauvolfia-derived alkaloids evaluated in comparable assays: rauvine B, a yohimbine-type alkaloid, showed moderate cytotoxicity on MCF-7 and A549 cells with IC50 values of 25.5 μM and 26.0 μM, respectively [2]. Furthermore, reserpine, another prominent alkaloid from the same genus, demonstrated cytotoxicity against MCF-7 cells with an IC50 of 46.78 μM [3].
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50 > 40 μM (all five tested cell lines) |
| Comparator Or Baseline | Rauvine B: IC50 = 25.5 μM (MCF-7), 26.0 μM (A549); Reserpine: IC50 = 46.78 μM (MCF-7) |
| Quantified Difference | Rauvoyunine C is > 1.6-fold less potent than Rauvine B and > 1.17-fold less potent than Reserpine in MCF-7 cells. |
| Conditions | MTT assay; 48h incubation; HL-60, SMMC-7721, A-549, MCF-7, SW-480 cell lines [1] |
Why This Matters
This established inactivity provides researchers with a validated negative control compound for picraline-type alkaloids in cytotoxicity screens, which is not achievable with active alkaloids like reserpine or ajmaline.
- [1] Gao, Y., Wang, F., Zhou, D.S., Li, Y., Liu, J.K. Three new indole alkaloids from Rauvolfia yunnanensis. Nat. Prod. Bioprospect. 2011, 1, 104-107. View Source
- [2] Sichaem, J., et al. Cytotoxic yohimbine‐type alkaloids from the leaves of Rauvolfia vomitoria. Chem. Biodivers. 2020, 17, e2000651. View Source
- [3] Ghate, N.B., Chaudhuri, D., Sarkar, R., Mandal, N. An Antioxidant Extract of Tropical Lichen, Parmotrema reticulatum, Induces Cell Cycle Arrest and Apoptosis in Breast Carcinoma Cell Line MCF-7. PLoS ONE 2013, 8, e82293. (Data for reserpine control) View Source
